![molecular formula C17H13IN2O2S B2689932 N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide CAS No. 476285-23-1](/img/structure/B2689932.png)
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide
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Description
“N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of “N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide” is complex, involving multiple rings and functional groups . The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography.
Scientific Research Applications
Synthesis and Biological Evaluation
- Diastereoselective Synthesis : A novel synthesis of benzothiazole-substituted β-lactam hybrids was achieved using (benzo[d]thiazol-2-yl)phenoxyacetic acid, showcasing the versatility of compounds related to N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide in synthesizing monocyclic 2-azetidinones (Alborz et al., 2018).
- Antimicrobial Activities : These compounds demonstrated moderate antimicrobial activities against various bacterial strains and also displayed antimalarial properties, highlighting their potential in pharmaceutical applications (Alborz et al., 2018).
Antimicrobial Activity of Derivatives
- Phenoxy-N-Substituted Derivatives : Derivatives of phenoxy-N-substituted phenyl thiazoles showed promising antimicrobial activity against plant fungi and bacteria, indicating their potential in agricultural and medicinal applications (Liao et al., 2017).
Novel Compounds Incorporating Sulfamoyl Moiety
- Heterocyclic Compounds Synthesis : The synthesis of new heterocyclic compounds with a sulfamoyl moiety suitable for antimicrobial agents has been explored, demonstrating the chemical diversity and application potential of related compounds (Darwish et al., 2014).
Heteroaromatic Sulfones
- SH Blocking Reagent in Biological Research : A heteroaromatic alkylsulfone, closely related to the compound , was identified as a selective -SH blocking reagent, crucial for studies in protein chemistry and redox biology (Chen et al., 2017).
Computational and Pharmacological Evaluation
- Novel Derivatives for Toxicity Assessment : Computational and pharmacological evaluations of novel derivatives, including oxadiazole and pyrazoles, indicate the broader scope of this compound class in toxicity assessment, tumor inhibition, and other pharmacological actions (Faheem, 2018).
Anticancer Activities
- Benzothiazole Derivatives : Some derivatives of N-[4-(Benzothiazole-2-yl) phenyl]-2-aryloxyacetamide demonstrated notable anticancer activity, indicating potential use in cancer treatment (Tay et al., 2012).
properties
IUPAC Name |
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13IN2O2S/c18-13-8-6-12(7-9-13)15-11-23-17(19-15)20-16(21)10-22-14-4-2-1-3-5-14/h1-9,11H,10H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMBMMJEFDYDHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13IN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide |
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